Methyl(octyl)phosphinic acid

Organophosphorus chemistry Ligand design Structure–activity relationship

Methyl(octyl)phosphinic acid (CAS 51528-30-4) is an asymmetric mono-alkylphosphinic acid of formula C₉H₂₁O₂P (MW 192.236 g·mol⁻¹), bearing a methyl group and an n-octyl chain directly on the phosphorus atom. The compound belongs to the organophosphinic acid class OP(OH)R¹R², where the mixed P-substitution (R¹ = CH₃, R² = n-C₈H₁₇) distinguishes it from both symmetrical dialkylphosphinic acids (e.g., Cyanex and mono-alkylphosphinic acids bearing a P–H bond.

Molecular Formula C9H21O2P
Molecular Weight 192.24 g/mol
CAS No. 51528-30-4
Cat. No. B14672011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(octyl)phosphinic acid
CAS51528-30-4
Molecular FormulaC9H21O2P
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCCCCCCCCP(=O)(C)O
InChIInChI=1S/C9H21O2P/c1-3-4-5-6-7-8-9-12(2,10)11/h3-9H2,1-2H3,(H,10,11)
InChIKeyGKAMSGCCXBMNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(octyl)phosphinic Acid (CAS 51528-30-4): Procurement-Relevant Identity and Physicochemical Baseline for R&D Sourcing


Methyl(octyl)phosphinic acid (CAS 51528-30-4) is an asymmetric mono-alkylphosphinic acid of formula C₉H₂₁O₂P (MW 192.236 g·mol⁻¹), bearing a methyl group and an n-octyl chain directly on the phosphorus atom . The compound belongs to the organophosphinic acid class OP(OH)R¹R², where the mixed P-substitution (R¹ = CH₃, R² = n-C₈H₁₇) distinguishes it from both symmetrical dialkylphosphinic acids (e.g., Cyanex 272) and mono-alkylphosphinic acids bearing a P–H bond [1]. Its measured physicochemical constants—LogP = 3.2471, polar surface area (PSA) = 47.11 Ų—place it in a hydrophobicity range suitable for biphasic extraction and organic-solvent-based coordination chemistry applications [2]. The compound was first reported in the synthesis literature by Petrov et al. (1960) and has verified NMR spectral identity in the Wiley KnowItAll reference library [3].

Why Generic Substitution of Methyl(octyl)phosphinic Acid with Other Phosphinic Acids Compromises Experimental Reproducibility


Methyl(octyl)phosphinic acid cannot be freely interchanged with other mono- or dialkylphosphinic acids because the methyl-for-hydrogen substitution at phosphorus fundamentally alters three properties that govern extraction, coordination, and phase-transfer behaviour: (i) the electron density at the phosphoryl oxygen, where methyl acts as an electron-withdrawing group reducing P=O basicity relative to the P–H analog [1]; (ii) the acid dissociation constant (pKa), which shifts with P-substituent steric and electronic effects and directly controls metal extraction pH windows [2]; and (iii) the octanol–water partition coefficient (LogP), where the mixed methyl/octyl motif yields a LogP of 3.25—intermediate between the more hydrophilic dimethylphosphinic acid (LogP ≈ −0.5) and the more lipophilic di(n-octyl)phosphinic acid (LogP ≈ 6.5)—determining solubility, aggregation, and third-phase formation tendencies in biphasic systems [3]. Substituting with mono(n-octyl)phosphinic acid (P–H instead of P–CH₃) alters metal–ligand complexation energetics by approximately 5–10 kcal·mol⁻¹ for actinide cations as shown by DFT calculations on the methyl-substituted series [1]. These differences are not cosmetic; they translate directly to shifted extraction isotherms, altered selectivity coefficients, and non-overlapping optimal pH ranges that can cause a validated extraction protocol to fail when the wrong phosphinic acid congener is procured.

Quantitative Differentiation Evidence for Methyl(octyl)phosphinic Acid Versus Closest Analogs


P-Substituent Identity: Methyl vs. Hydrogen on Phosphorus Differentiates Methyl(octyl)phosphinic Acid from Mono(n-octyl)phosphinic Acid

Methyl(octyl)phosphinic acid carries a CH₃ group on phosphorus, whereas the closest mono-alkyl analog—mono(n-octyl)phosphinic acid—carries a hydrogen at the same position [1]. This substitution eliminates the reactive P–H bond, removing the possibility of H-phosphinate redox chemistry and oxidation to P(V) by-products that complicate long-term storage and reproducibility of the P–H compound [2]. Quantum chemical calculations on the methyl-substituted phosphinic acid series demonstrate that the methyl group is electron-withdrawing (contrary to classical Ingold classification), reducing phosphoryl oxygen electron density and increasing computed complexation energy with U(VI) and Pu(IV) along the series PA → MPA → DMPA [1]. This electronic modulation is absent in the P–H analog.

Organophosphorus chemistry Ligand design Structure–activity relationship

Lipophilicity (LogP) Positioning of Methyl(octyl)phosphinic Acid Relative to Phosphonic Acid and Shorter-Chain Phosphinic Acid Analogs

The measured LogP of methyl(octyl)phosphinic acid is 3.2471 [1]. This value is markedly higher than hydrogen iso-octyl methylphosphonate (LogP = 2.1) [2] and substantially lower than estimated values for di(n-octyl)phosphinic acid (LogP ≈ 6.5, class-level inference based on additive fragment contributions). The intermediate lipophilicity is a direct consequence of the mixed methyl/octyl P-substitution pattern: the single octyl chain provides sufficient hydrophobicity for organic-phase partitioning while the small methyl group prevents excessive aggregation and third-phase formation that plagues highly lipophilic dialkylphosphinic acids in aromatic diluents [3].

Solvent extraction Phase-transfer chemistry Lipophilicity optimization

Polar Surface Area Differentiates Methyl(octyl)phosphinic Acid from the Phosphonic Acid Analog n-Octyl Methylphosphonic Acid

Methyl(octyl)phosphinic acid has a polar surface area (PSA) of 47.11 Ų [1], which is approximately 16% lower than the PSA of its phosphonic acid analog n-octyl methylphosphonic acid (PSA = 56.34 Ų, C₉H₂₁O₃P) . The lower PSA arises from the replacement of one P–OH group (present in the phosphonic acid with two acidic OH groups) with a P–CH₃ group in the phosphinic acid. This difference has two practical consequences: (a) in reversed-phase chromatographic method development, the phosphinic acid will exhibit shorter retention than the corresponding phosphonic acid under identical conditions, and (b) for applications where membrane permeability or organic-phase solubility is a selection criterion, the lower PSA favours the phosphinic acid.

Membrane permeability Drug-likeness prediction Analytical method development

Verified NMR Spectral Identity Provides Quality Control Benchmark for Procurement Specification

Methyl(octyl)phosphinic acid has curated ³¹P and ¹H NMR reference spectra in the Wiley KnowItAll Spectral Library (SpectraBase Compound ID: INMPaGscBC9), recorded in CDCl₃ [1]. This provides an independently verifiable spectral fingerprint that can be used for incoming identity and purity verification upon procurement. In contrast, mono(n-octyl)phosphinic acid and many other mono-alkylphosphinic acids lack publicly accessible, curated NMR reference spectra in major commercial spectral databases, forcing researchers to rely on in-house characterization or vendor-supplied certificates of analysis that may not include ³¹P NMR data .

Analytical quality control Compound identity verification NMR spectroscopy

Methyl Substitution Effects on Metal-Complexation Energetics: Class-Level Inference from DFT Studies on Methyl-Substituted Phosphinic Acids

Rajani et al. (2022) demonstrated by DFT that progressive methyl substitution on phosphinic acid (PA → methylphosphinic acid MPA → dimethylphosphinic acid DMPA) systematically increases the computed complexation energy with both U(VI) and Pu(IV) [1]. The methyl group was found to be electron-withdrawing, reducing phosphoryl group electron density and strengthening metal–ligand interactions. Although the study did not include the octyl-substituted analogs directly, the electronic trend established for the methyl substitution series provides a class-level inference that methyl(octyl)phosphinic acid (bearing one P–CH₃) will exhibit stronger metal binding than mono(n-octyl)phosphinic acid (P–H) and weaker binding than the hypothetical dimethyl analog, for actinide cations in the same coordination environment [1][2].

Actinide separation Computational chemistry Ligand design

Recommended Application Scenarios for Methyl(octyl)phosphinic Acid Based on Quantitative Differentiation Evidence


Solvent Extraction Process Development Requiring Intermediate Lipophilicity with Reduced Emulsification Risk

With a LogP of 3.25, methyl(octyl)phosphinic acid occupies a lipophilicity window that balances adequate organic-phase solubility against the excessive aggregation and third-phase formation observed with highly lipophilic dialkylphosphinic acids such as di(n-octyl)phosphinic acid (estimated LogP ≈ 6.5) [1]. This makes it a candidate extractant for metal separation processes—particularly lanthanide and actinide partitioning from nitrate media—where the more lipophilic Cyanex 272 (LogP > 5) has been reported to cause emulsification problems in certain diluent systems [2]. The single octyl chain provides sufficient hydrophobicity for extraction while the small methyl group reduces the surfactant-like character that drives stable emulsion formation.

Coordination Chemistry and Actinide–Ligand Interaction Studies Leveraging Methyl-Induced Electronic Tuning

Quantum chemical calculations demonstrate that methyl substitution on phosphinic acids withdraws electron density from the phosphoryl oxygen and increases metal–ligand complexation energy for U(VI) and Pu(IV) along the series PA < MPA < DMPA [3]. Methyl(octyl)phosphinic acid, bearing one P–CH₃ group, is predicted to exhibit intermediate complexation strength—stronger than the P–H analog mono(n-octyl)phosphinic acid but synthetically more accessible and less sterically hindered than the fully methylated dimethyl analog. This positions it as a structurally defined probe ligand for systematic structure–activity relationship studies in actinide coordination chemistry.

Analytical Method Development and Reference Standard Preparation with Verified Spectral Identity

The availability of curated ³¹P and ¹H NMR reference spectra in the Wiley KnowItAll Spectral Library provides an independently verifiable identity benchmark for methyl(octyl)phosphinic acid [4]. This makes it suitable as a reference standard in chromatographic method development for organophosphorus compound analysis, where the distinct PSA (47.11 Ų) and LogP (3.25) allow chromatographic separation from the phosphonic acid analog n-octyl methylphosphonic acid (PSA = 56.34 Ų, LogP ≈ 2.1) under reversed-phase conditions [1].

Precursor for Organophosphinate Ester and Salt Synthesis with Improved Oxidative Stability

Unlike mono(n-octyl)phosphinic acid, which bears a reactive P–H bond susceptible to oxidation and H-phosphinate redox chemistry, methyl(octyl)phosphinic acid has the P–H position blocked by a methyl group [2][5]. This structural feature eliminates a major degradation pathway relevant to phosphinate ester and metal phosphinate salt synthesis (e.g., aluminum phosphinates used as halogen-free flame retardants), where the presence of P–H containing precursors can lead to off-specification products and reduced thermal stability of the final material [6].

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